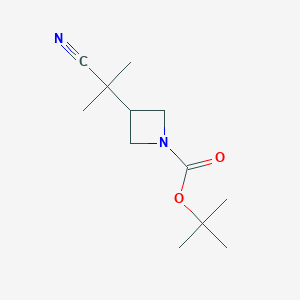

tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-6-9(7-14)12(4,5)8-13/h9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXBSFHPNCVLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate typically involves the reaction of cyanomethyl diethyl phosphate with 1-Boc-3-azetidinone . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods ensure efficient production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in organic synthesis .

Scientific Research Applications

Overview

tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate is an important organic compound with the molecular formula CHNO. It serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The compound is known for its stability and reactivity, making it a valuable building block for synthesizing various complex organic molecules.

Pharmaceutical Synthesis

The primary application of this compound is in the synthesis of pharmaceuticals. It is notably used as a precursor in the production of drugs targeting specific biological pathways, such as:

- Baricitinib : This drug is used to treat rheumatoid arthritis and other inflammatory diseases. The compound facilitates the synthesis of baricitinib by providing essential functional groups that are integral to its structure .

Organic Synthesis

In organic chemistry, this compound acts as a building block for constructing complex chemical frameworks. Its unique functional groups allow for various reactions, making it suitable for synthesizing:

- Azetidine derivatives : These derivatives have potential applications in medicinal chemistry due to their biological activity.

- Amide and peptide bonds : The compound can be utilized in reactions to form amide bonds from carboxylic acids, enhancing its utility in peptide synthesis .

Agrochemical Production

This compound is also employed in the production of agrochemicals. Its reactivity allows for the development of pesticides and herbicides that are crucial for modern agriculture. The compound's ability to form stable intermediates makes it valuable in creating effective agrochemical formulations .

Case Study 1: Synthesis of Baricitinib

Research has demonstrated that this compound plays a critical role in synthesizing baricitinib. The synthesis involves multiple steps where this compound acts as a key intermediate, allowing for the introduction of necessary functional groups that contribute to the drug's efficacy against rheumatoid arthritis.

Case Study 2: Organic Synthesis Techniques

A study on the direct formation of amide bonds highlighted the effectiveness of this compound in facilitating these reactions. The use of this compound allowed researchers to achieve high yields under optimized conditions, showcasing its potential in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes that exhibit desired chemical or biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Diversity

The following table highlights key structural differences and similarities among azetidine derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group in the target compound enhances electrophilicity at the azetidine ring, facilitating nucleophilic substitutions. In contrast, the bromoethyl derivative (CAS 1420859-80-8) offers a reactive leaving group for cross-coupling reactions .

Comparison :

- Base Sensitivity : The use of strong bases like LiHMDS (inferred for the target compound) contrasts with milder conditions (e.g., K₂CO₃) for indole-containing derivatives .

- Heterocycle Compatibility : Aza-Michael additions (used for 4p) are unsuitable for nitrile-bearing substrates due to competing side reactions .

Physicochemical and Reactivity Profiles

Polarity and Solubility

- Nitrile Group Impact : The target compound’s nitrile group increases polarity compared to tert-butyl 3-(2-methyl-1-oxopropan-2-yl)azetidine-1-carboxylate (similarity score 0.98, CAS 1434142-21-8) . However, the Boc group enhances solubility in organic solvents like THF or dichloromethane.

- Hydrogen Bonding: Derivatives with hydroxyl or amino groups (e.g., CAS 152537-03-6, 3-(2-hydroxyethyl)) exhibit higher aqueous solubility due to H-bonding capacity .

Stability and Reactivity

- Nitrile Stability : The nitrile group is stable under basic conditions but susceptible to hydrolysis under acidic or enzymatic conditions, unlike bromoethyl or silyl-protected analogs .

- Ring Strain: The azetidine ring’s inherent strain is mitigated by bulky substituents (e.g., 2-cyanopropan-2-yl), reducing ring-opening propensity compared to less-substituted analogs .

Biological Activity

tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate (CAS No. 1466514-81-7) is a compound with potential biological activity, particularly in medicinal chemistry. Its unique structure allows for various interactions within biological systems, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 224.30 g/mol. The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylate functional group that contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound includes:

Toxicity Data

The safety data indicate that the compound can cause significant health hazards:

| Exposure Route | Effect |

|---|---|

| Skin Contact | Causes skin irritation (Category 2) |

| Eye Contact | Causes serious eye irritation (Category 2A) |

| Inhalation | May cause respiratory irritation (Category 3) |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been studied for their biological effects:

- Azetidine Derivatives : Research on azetidine derivatives suggests potential applications in drug design due to their ability to modulate biological targets effectively. For instance, studies have shown that modifications to the azetidine ring can enhance binding affinity to certain receptors .

- Cyanopropranolamine Analogs : Compounds similar in structure to tert-butyl 3-(2-cyanopropan-2-yl)azetidine have been investigated for their roles as enzyme inhibitors or modulators in metabolic pathways, indicating a potential for therapeutic use in metabolic disorders .

- Antimicrobial Activity : Some azetidine derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities worth exploring through empirical studies .

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-(2-cyanopropan-2-yl)azetidine-1-carboxylate?

Methodological Answer: The synthesis typically involves functionalizing the azetidine ring at the 3-position. A common approach is to start with tert-butyl 3-oxoazetidine-1-carboxylate, which can undergo nucleophilic addition or condensation. For example:

- Step 1 : React the ketone intermediate with a cyanopropane-derived nucleophile (e.g., using Grignard or organozinc reagents) to form the tertiary alcohol.

- Step 2 : Dehydrate the intermediate to introduce the cyano group. Alternative routes may use tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (PB00141, CAS: 325775-44-8) as a precursor for further functionalization .

- Validation : Characterization via H/C NMR and LC-MS is critical to confirm the absence of side products like unreacted starting materials or over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDCl) resolves signals for the azetidine ring protons (δ 3.8–4.2 ppm) and tert-butyl group (δ 1.4 ppm). C NMR confirms the carbonyl (δ 155–160 ppm) and nitrile (δ 115–120 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] for CHNO: calc. 235.1447, observed 235.1449) .

- X-ray Crystallography : For crystalline derivatives, SHELXL (via WinGX) can refine structures, with hydrogen-bonding patterns analyzed using graph set theory (e.g., R_2$$^2(8) motifs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for sterically hindered derivatives?

Methodological Answer: Steric hindrance from the tert-butyl and cyanopropyl groups may cause signal broadening or splitting. Strategies include:

- 2D NMR Techniques : Use HSQC to assign overlapping proton signals and NOESY to confirm spatial proximity of substituents.

- Variable-Temperature NMR : Lower temperatures (e.g., –40°C) reduce conformational flexibility, sharpening signals .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict chemical shifts and coupling constants for comparison with experimental data .

Q. What strategies optimize enantiomeric purity during synthesis of azetidine derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use tert-butyl sulfinamide (e.g., Ellman’s auxiliary) to induce asymmetry during nucleophilic additions .

- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed cross-coupling or organocatalytic methods for enantioselective C–C bond formation.

- Chiral Chromatography : Purify racemic mixtures using Chiralpak IA/IB columns with hexane/ethanol gradients .

Q. How do hydrogen-bonding networks influence the crystallinity of azetidine derivatives?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D_2$$^2(10) chains) in crystal structures.

- SHELX Refinement : Hydrogen-bond distances and angles (e.g., N–H···O=C interactions, 2.8–3.0 Å) are refined using SHELXL, with WinGX for visualization .

- Impact on Solubility : Stronger networks correlate with lower solubility in apolar solvents, necessitating co-solvents (e.g., DMSO/water) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.